

Spectroscopic Analysis of Longistylumphylline A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Longistylumphylline A

Cat. No.: B580231

[Get Quote](#)

Initial Search and Findings

An extensive search for spectroscopic data (NMR, MS, IR) for a compound named "**Longistylumphylline A**" did not yield any specific results in publicly accessible scientific databases. This suggests that "**Longistylumphylline A**" may be a novel, very recently discovered, or proprietary compound for which the data has not yet been published. It is also possible that the name is subject to a different spelling or nomenclature.

In the absence of specific data for "**Longistylumphylline A**," this guide will serve as a comprehensive template, outlining the expected data presentation, experimental protocols, and logical workflows for the spectroscopic analysis of a hypothetical novel natural product, hereafter referred to as "Hypotheticalphylline A." This document is designed to meet the needs of researchers, scientists, and drug development professionals by providing a standardized framework for the characterization of new chemical entities.

Data Presentation for Hypotheticalphylline A

The following tables represent the typical format for presenting spectroscopic data for a newly isolated compound. The data provided is illustrative for "Hypotheticalphylline A."

Table 1: NMR Spectroscopic Data for Hypotheticalphylline A (500 MHz, CDCl₃)

Position	δ H (ppm), mult. (J in Hz)	δ C (ppm), type	HMBC (H \rightarrow C)	COSY (H \rightarrow H)
1	-	168.5, C	-	-
2	6.50, d (8.0)	115.2, CH	C-1, C-3, C-4	H-3
3	7.80, d (8.0)	145.8, CH	C-1, C-2, C-5	H-2
4	-	122.3, C	-	-
5	7.10, s	128.9, CH	C-3, C-4, C-6	-
6	-	150.1, C	-	-
7	3.90, s	55.4, CH ₃	C-6	-
8	2.50, t (7.5)	30.2, CH ₂	C-9, C-10	H-9
9	1.80, m (7.5)	25.1, CH ₂	C-8, C-10	H-8, H-10
10	0.95, t (7.5)	14.0, CH ₃	C-8, C-9	H-9

Table 2: Mass Spectrometry Data for Hypotheticalphylline A

Technique	Ionization Mode	Mass Analyzer	Observed m/z	Formula	Calculated m/z	Interpretation
HR-ESI-MS	Positive	TOF	250.1234 [M+H] ⁺	C ₁₄ H ₁₅ NO ₃	250.1236	Molecular Ion
MS/MS	Positive (CID)	Quadrupole	222.0918	C ₁₂ H ₁₂ NO ₂	222.0923	[M+H-CO] ⁺
194.0970	C ₁₁ H ₁₂ NO	194.0970	[M+H-CO-C ₂ H ₄] ⁺			

Table 3: Infrared (IR) Spectroscopic Data for Hypotheticalphylline A

Frequency (cm ⁻¹)	Intensity	Assignment
3350	Broad	O-H stretch (Phenolic)
3050	Medium	C-H stretch (Aromatic)
2960, 2870	Strong	C-H stretch (Aliphatic)
1680	Strong	C=O stretch (Amide)
1610, 1580	Medium	C=C stretch (Aromatic)
1250	Strong	C-O stretch (Aryl ether)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of Hypotheticalphylline A (5 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL). NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe. The spectra were referenced to the residual solvent signal (δ H 7.26 ppm and δ C 77.16 ppm for CDCl₃). ¹H NMR spectra were acquired with a spectral width of 16 ppm and a relaxation delay of 1.0 s. ¹³C NMR spectra were acquired with a spectral width of 240 ppm and a relaxation delay of 2.0 s. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard Bruker pulse programs.

Mass Spectrometry (MS)

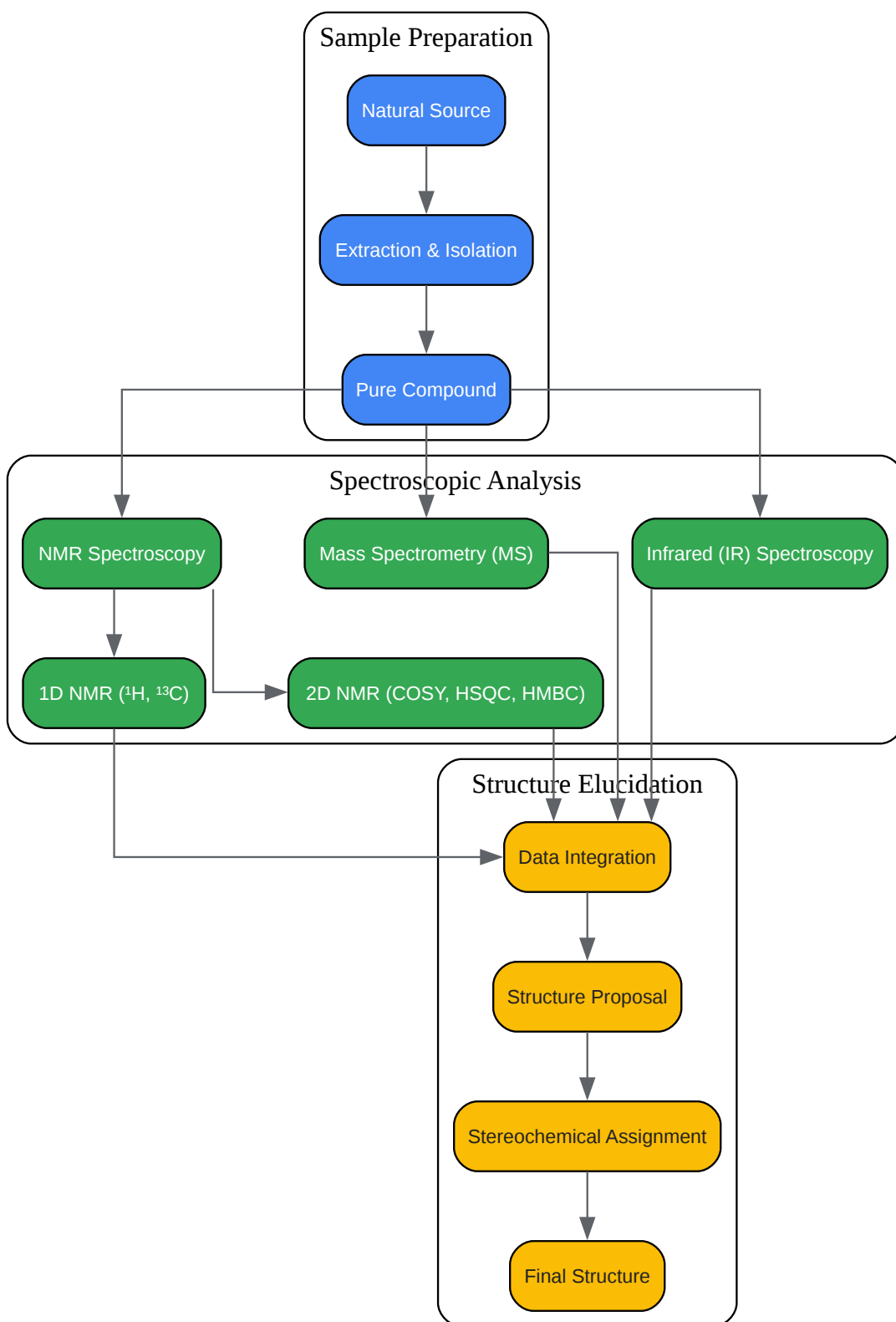
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer. The sample was dissolved in methanol and introduced via direct infusion. The instrument was operated in positive ion mode with a capillary voltage of 3.5 kV. The mass range was set to m/z 100-1000. For tandem MS (MS/MS), the precursor ion was isolated and subjected to collision-induced dissociation (CID) with a normalized collision energy of 25 eV.

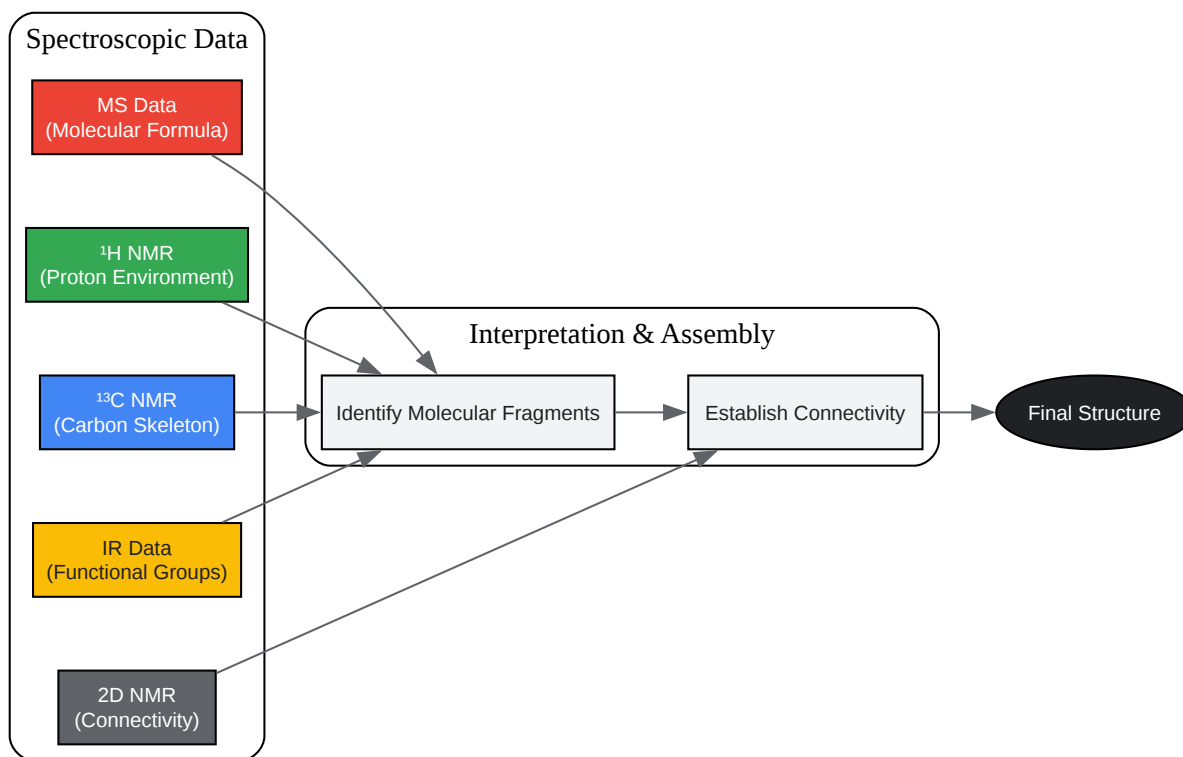
Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal. The spectrum was recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} and is an average of 16 scans.

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of a novel compound.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of Longistylumphylline A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b580231#spectroscopic-data-for-longistylumphylline-a-nmr-ms-ir\]](https://www.benchchem.com/product/b580231#spectroscopic-data-for-longistylumphylline-a-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com